molecular formula C10H19NO5 B13384385 Methyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate

Methyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate

Cat. No.: B13384385
M. Wt: 233.26 g/mol
InChI Key: XUOLPZAHXIRZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl pantothenate is a derivative of pantothenic acid (vitamin B5), which is an essential nutrient involved in various metabolic processes. It is commonly used in the pharmaceutical and cosmetic industries due to its role in synthesizing coenzyme A (CoA), a critical cofactor in numerous biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl pantothenate can be synthesized through the esterification of pantothenic acid with methanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of methyl pantothenate often involves microbial fermentation processes. Metabolic engineering of microorganisms, such as Escherichia coli, has been employed to produce high yields of pantothenic acid, which can then be esterified to form methyl pantothenate .

Chemical Reactions Analysis

Types of Reactions: Methyl pantothenate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl pantothenate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl pantothenate is unique due to its esterified form, which enhances its stability and solubility compared to pantothenic acid. This makes it particularly useful in formulations where stability and solubility are critical factors .

Properties

IUPAC Name

methyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,6-12)8(14)9(15)11-5-4-7(13)16-3/h8,12,14H,4-6H2,1-3H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOLPZAHXIRZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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